molecular formula C11H10N4 B1435230 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2095410-80-1

2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1435230
M. Wt: 198.22 g/mol
InChI Key: FHMLMYCFRZACEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Scientific Research Applications

Antioxidant Activity

2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound similar to 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, has been utilized in the synthesis of various heterocycles, including pyrazoles and thiophenes, which showed significant antioxidant activities. These activities were comparable to ascorbic acid, highlighting their potential therapeutic applications (El‐Mekabaty, 2015).

Synthesis of Heterocycles

The compound has been a key intermediate in synthesizing diverse heterocycles, such as pyrazoles, pyridines, and tetrazoles, useful in various chemical applications. For instance, it's been used in the creation of compounds exhibiting both intra- and intermolecular hydrogen bonding, forming chains of molecules (Kumar, Parmar, & Errington, 1999).

Antimicrobial and Antitumor Activities

A derivative of this compound, 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, was used in synthesizing pyrazolo[3,4-b]pyridine derivatives. These derivatives demonstrated notable antibacterial and antifungal activities against various microorganisms and showed promising antitumor activity against a liver cell line (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Development of Potent Kinase Inhibitors

The compound was also instrumental in developing a scalable synthesis route for BMS-986236, a potent kinase inhibitor. This process involved creating an alternate azide intermediate and successfully mitigating safety hazards and trace metal contamination (Arunachalam et al., 2019).

Corrosion Inhibition

Aryl pyrazole pyridine derivatives, related to this compound, have been studied for their corrosion inhibition effects on copper in hydrochloric acid systems. These studies involved both electrochemical and computational methods, demonstrating significant inhibition activities (Sudheer & Quraishi, 2015).

properties

IUPAC Name

2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-9-7-11(14-15(9)6-4-12)10-3-2-5-13-8-10/h2-3,5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLMYCFRZACEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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